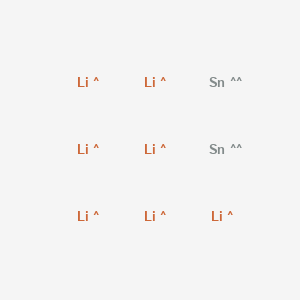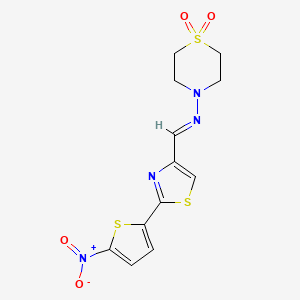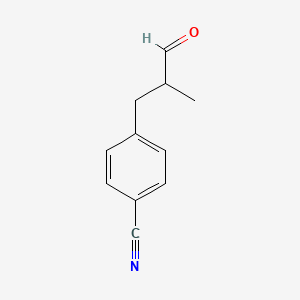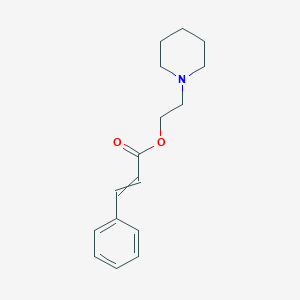![molecular formula C8H20OSi2 B14626019 Trimethyl{[1-(trimethylsilyl)ethenyl]oxy}silane CAS No. 54655-54-8](/img/structure/B14626019.png)
Trimethyl{[1-(trimethylsilyl)ethenyl]oxy}silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl{[1-(trimethylsilyl)ethenyl]oxy}silane is a compound that belongs to the class of organosilicon compounds. It is characterized by the presence of trimethylsilyl groups, which are known for their chemical inertness and large molecular volume. This compound is used in various chemical reactions and has applications in different scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
Trimethyl{[1-(trimethylsilyl)ethenyl]oxy}silane can be synthesized through several methods. One common method involves the reaction of trimethylsilyl chloride with vinyltrimethylsilane in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silyl groups.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, and may involve continuous flow reactors to enhance efficiency.
化学反応の分析
Types of Reactions
Trimethyl{[1-(trimethylsilyl)ethenyl]oxy}silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The trimethylsilyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various organosilicon compounds with different functional groups.
科学的研究の応用
Trimethyl{[1-(trimethylsilyl)ethenyl]oxy}silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is used in the modification of biomolecules to enhance their stability and reactivity.
Industry: The compound is used in the production of silicone-based materials, which have applications in coatings, adhesives, and sealants.
作用機序
The mechanism by which Trimethyl{[1-(trimethylsilyl)ethenyl]oxy}silane exerts its effects involves the interaction of the trimethylsilyl groups with various molecular targets. These interactions can stabilize reactive intermediates, facilitate the formation of new bonds, and protect sensitive functional groups during chemical reactions. The pathways involved often include the formation of silicon-oxygen or silicon-carbon bonds.
類似化合物との比較
Similar Compounds
- Trimethylsilyl chloride
- Vinyltrimethylsilane
- Trimethylsilylacetylene
Uniqueness
Trimethyl{[1-(trimethylsilyl)ethenyl]oxy}silane is unique due to its combination of vinyl and trimethylsilyl groups, which provide both reactivity and stability. This makes it particularly useful in synthetic chemistry for the formation of complex organosilicon compounds.
特性
CAS番号 |
54655-54-8 |
|---|---|
分子式 |
C8H20OSi2 |
分子量 |
188.41 g/mol |
IUPAC名 |
trimethyl(1-trimethylsilylethenoxy)silane |
InChI |
InChI=1S/C8H20OSi2/c1-8(10(2,3)4)9-11(5,6)7/h1H2,2-7H3 |
InChIキー |
VHUKFWOTOWNMFI-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C(=C)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


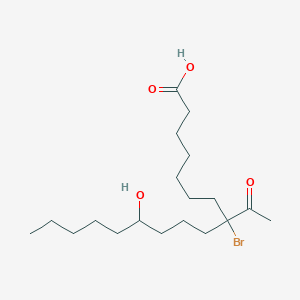
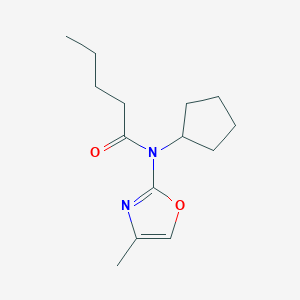
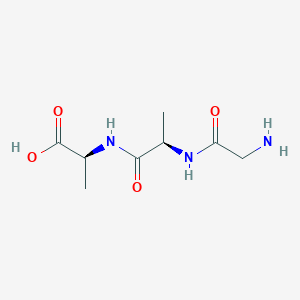

![Methyl [diazo(phenyl)methyl]methylphosphinate](/img/structure/B14625964.png)
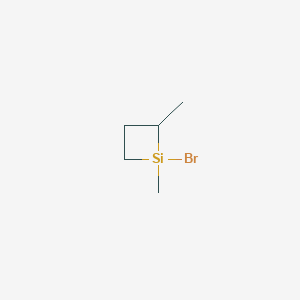
![Pyridine, 1,2,5,6-tetrahydro-2-[(4-methoxyphenyl)methyl]-3,4-dimethyl-](/img/structure/B14625971.png)

![N-[4-Bromo-3-(trifluoromethyl)phenyl]-3,4-dichlorobenzamide](/img/structure/B14625979.png)

